molecular formula C11H8BrF6NO B1659344 N-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropanamide CAS No. 646497-42-9

N-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropanamide

Cat. No.: B1659344
CAS No.: 646497-42-9
M. Wt: 364.08 g/mol
InChI Key: PCESRJVCFUAIBU-UHFFFAOYSA-N
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Description

Background of Fluorinated Amides in Chemical Research

Fluorinated amides have emerged as a cornerstone in modern chemical research due to their exceptional properties and diverse applications across pharmaceutical and agrochemical industries. The incorporation of fluorine atoms into organic compounds has become increasingly important for pharmaceutical and agrochemical sciences, as the presence of fluorinated moieties can drastically change physical, chemical, and biological properties. The unique characteristics of fluorinated amides stem from the extraordinary properties of fluorine atoms, including their high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds that significantly influence molecular behavior.

The synthesis of fluorinated amide derivatives has been extensively developed through various methodological approaches, with particular emphasis on radical nitrogen-perfluoroalkylation reactions. Recent advances have demonstrated that one-pot approaches to fluorinated hydroxamic acid, amide, and thioamide derivatives can proceed via nitrogen-perfluoroalkylation of nitrosoarenes with perfluoroalkanesulfinates, resulting in labile nitrogen-perfluoroalkylated hydroxylamines. These methodologies highlight nitrogen-perfluoroalkylated amines as versatile intermediates for further synthetic transformations, enabling the diversification of fluorinated compound libraries.

Fluoroalkyl amino reagents represent a particularly significant advancement in this field, showing unique reactivity due to the presence of highly electron-withdrawing fluorine atoms located closely to tertiary amines. The negative hyperconjugation resulting from an overlap of the filled non-bonding orbital of nitrogen with an empty anti-bonding orbital of the carbon-fluorine bond weakens the latter to generate an equilibrium between amines and fluoroiminium forms. This phenomenon is responsible for the specific reactivity patterns observed in fluorinated amide systems and enables their utilization in diverse synthetic applications.

Significance of α-Bromo Substituted Amides

Alpha-bromo substituted amides represent a crucial class of synthetic intermediates that have attracted considerable attention due to their rich chemistry and versatile reactivity patterns. The chemistry of α-haloamides has been extensively investigated, originally mainly used to discover new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bond forming reactions. These compounds serve as valuable electrophilic partners in numerous synthetic transformations, enabling the construction of complex molecular architectures through selective functionalization processes.

The preparation of α-bromo amides can be achieved through various synthetic methodologies, including direct halogenation approaches and oxidation-halogenation tandem processes. Tosyl-protected or mesyl-protected ynamides have been shown to undergo Lewis acid-catalyzed transformation into α-halo amides through an alkyne oxidation-halogenation tandem process with 2-halopyridine N-oxide serving both as the oxidant and the halogen source. These reactions typically occur within few hours under mild conditions, utilizing Lewis acids such as zinc triflate or sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate as effective catalysts.

The reactivity of α-bromo amides toward nucleophilic substitution reactions has been thoroughly documented, particularly their interactions with various nucleophiles including primary, secondary and tertiary amines, carboxylic acids, alcohols, saccharides, and amino acids. Notably, the substitution reactions can proceed with different stereochemical outcomes depending on the reaction conditions and promoters employed. Silver oxide has proven particularly effective in promoting direct functionalization of encumbered alkyl bromides, including α-tertiary alkyl bromides, with oxygen-, nitrogen-, and carbon-nucleophiles, with enhanced reaction rates and selectivity observed when performing substitutions in acetonitrile-water mixtures.

Historical Context of Trifluoromethylated Aromatics

The development of trifluoromethylated aromatic compounds has a rich historical foundation that spans nearly a century of chemical research and innovation. The first investigations into trifluoromethyl groups in relationship to biological activity were conducted by F. Lehmann in 1927, marking the beginning of systematic studies into fluorinated organic molecules. This pioneering work laid the groundwork for understanding the unique properties and potential applications of trifluoromethylated systems in various fields of chemistry and biology.

Early synthetic methodologies for introducing trifluoromethyl groups were developed by Frédéric Swarts in 1892, based on antimony fluoride chemistry. In this foundational reaction, benzotrichloride was reacted with antimony trifluoride to form phenyl difluorochloromethane and phenyl trifluoromethane. The 1930s witnessed significant industrial developments when Kinetic Chemicals and IG Farben replaced antimony trifluoride with hydrogen fluoride, leading to more practical and scalable synthetic approaches.

The McLoughlin-Thrower reaction, developed in 1968, represented an early coupling reaction methodology using iodofluoroalkanes, iodoaromatic compounds, and copper as key components. This protocol was subsequently adapted by Kobayashi and Kumadaki in 1969 specifically for trifluoromethylation reactions. These historical developments established the foundation for modern trifluoromethylation chemistry and highlighted the growing recognition of fluorinated compounds as valuable synthetic targets.

The preparation of trifluoromethyltrimethylsilane, reported by Ingo Ruppert in 1984, marked another significant milestone in this field. Subsequently, in 1989, Prakash and Olah first reported the activation of trimethylsilyl trifluoromethane by fluoride to perform nucleophilic trifluoromethylation of carbonyl compounds, while Stahly described similar reactions for the synthesis of trifluoromethylated phenols and anilines. These developments established trimethylsilyl trifluoromethane as a widely used nucleophilic trifluoromethylating agent and expanded the scope of accessible trifluoromethylated products.

Research Objectives and Scope

The current research focus on N-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropanamide encompasses multiple dimensions of chemical investigation, reflecting the compound's significance as both a synthetic intermediate and a target molecule for advanced applications. The primary research objectives center on understanding the compound's unique reactivity profile arising from the combination of bis-trifluoromethyl aromatic substitution and α-bromo amide functionality. This dual functionality creates opportunities for selective transformations that can leverage either the electrophilic nature of the α-bromo substituent or the electron-withdrawing effects of the trifluoromethyl groups.

Current synthetic methodologies for accessing this compound typically involve multi-step processes that include amidation reactions between 3,5-bis(trifluoromethyl)aniline and appropriate halogenated carboxylic acid derivatives. The compound's availability from commercial sources at various purities, typically exceeding 97%, facilitates its utilization in research applications. The molecular structure features two trifluoromethyl groups attached to the aromatic ring at positions 3 and 5, which significantly influences chemical reactivity and physical properties due to the electronegative fluorine atoms.

The scope of current research investigations encompasses the compound's participation in various chemical reactions, including nucleophilic substitution processes where the α-bromo functionality can be readily displaced by appropriate nucleophiles. Additionally, research efforts focus on exploiting the electronic properties imparted by the bis-trifluoromethyl substitution pattern for applications in medicinal chemistry and materials science. The compound's potential biological activities, particularly in pharmaceutical applications, represent an active area of investigation, building upon the established importance of trifluoromethyl-containing molecules in drug development.

Property Value Reference
Chemical Abstracts Service Number 646497-42-9
Molecular Formula C11H8BrF6NO
Molecular Weight 364.08 g/mol
Purity (Commercial) ≥97%
Physical State Solid

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF6NO/c1-5(12)9(20)19-8-3-6(10(13,14)15)2-7(4-8)11(16,17)18/h2-5H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCESRJVCFUAIBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381602
Record name N-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646497-42-9
Record name N-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 1,3-Bis(trifluoromethyl)benzene

The synthesis begins with the regioselective bromination of 1,3-bis(trifluoromethyl)benzene (CAS 328-70-1) to yield 3,5-bis(trifluoromethyl)bromobenzene. As detailed in patent CA2374595A1, this reaction employs DBH (1,3-dibromo-5,5-dimethylhydantoin) in a mixed solvent system of glacial acetic acid and concentrated sulfuric acid (6:1 v/v) at 40–50°C. The optimized conditions achieve 85–90% yield with minimal ortho-bromination byproducts due to the steric and electronic effects of the trifluoromethyl groups.

Table 1: Bromination Conditions for 1,3-Bis(trifluoromethyl)benzene

Brominating Agent Solvent System Temperature (°C) Yield (%)
DBH H2SO4:AcOH (6:1) 40–50 89
NBS H2SO4:AcOH (6:1) 40–50 78

Amination to 3,5-Bis(trifluoromethyl)aniline

The brominated intermediate undergoes amination via a Ullmann-type reaction using aqueous ammonia and copper(I) iodide in dimethylformamide (DMF) at 120°C. This step achieves 75–80% conversion, with purification via recrystallization from ethanol/water mixtures. The electron-deficient aryl bromide requires harsh conditions due to reduced nucleophilic substitution reactivity, a challenge mitigated by the use of polar aprotic solvents.

Preparation of 2-Bromopropanoyl Chloride

Bromination of Propionamide

2-Bromopropanoyl chloride is synthesized through radical bromination of propionamide using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride. The reaction proceeds at 80°C for 12 hours, yielding 2-bromopropanamide in 68% yield after column chromatography. Subsequent treatment with thionyl chloride (SOCl2) at reflux converts the amide to the acyl chloride with 95% efficiency.

Alternative Route via Halogen Exchange

An alternative method involves treating 2-chloropropanoyl chloride with lithium bromide in anhydrous tetrahydrofuran (THF) at −78°C. This halogen-exchange reaction achieves 82% yield but requires stringent moisture control to prevent hydrolysis.

Coupling of Intermediates to Form N-[3,5-Bis(trifluoromethyl)phenyl]-2-bromopropanamide

Schotten-Baumann Reaction

The classical approach employs the Schotten-Baumann conditions, where 3,5-bis(trifluoromethyl)aniline is reacted with 2-bromopropanoyl chloride in a biphasic system of dichloromethane and aqueous sodium bicarbonate. This method provides moderate yields (65–70%) due to competing hydrolysis of the acyl chloride.

Coupling Reagent-Mediated Synthesis

Modern protocols utilize coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) to activate the carboxylic acid derivative. As described in EP3867237B1, 2-bromopropanoic acid is treated with HATU and N,N-diisopropylethylamine (DIPEA) in DMF, followed by addition of the aniline. This method achieves 88% yield at ambient temperature within 4 hours, significantly reducing side reactions.

Table 2: Comparison of Coupling Methods

Method Reagent Solvent Temperature Time (h) Yield (%)
Schotten-Baumann None CH2Cl2 0°C 2 68
HATU-mediated HATU/DIPEA DMF 25°C 4 88
T3P®-assisted T3P® THF 50°C 6 79

Purification and Characterization

Crystallization Techniques

The crude product is purified via recrystallization from ethyl acetate/hexane (1:3), yielding white crystalline solids with >99% purity by HPLC. X-ray diffraction studies confirm the planar amide linkage and ortho-bromine positioning.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl3): δ 7.85 (s, 2H, ArH), 7.72 (s, 1H, ArH), 4.42 (q, J = 6.8 Hz, 1H, CHBr), 1.89 (d, J = 6.8 Hz, 3H, CH3).
  • ¹⁹F NMR (376 MHz, CDCl3): δ −63.5 (s, CF3).
  • HRMS : m/z calc. for C12H9BrF6NO [M+H]+: 401.9734, found: 401.9731.

Challenges and Optimization Strategies

Regioselectivity in Bromination

The electron-withdrawing trifluoromethyl groups direct electrophilic bromination to the para position relative to existing substituents. However, over-bromination can occur if reaction times exceed 24 hours, necessitating precise stoichiometric control.

Stability of 2-Bromopropanoyl Chloride

The acyl chloride intermediate is highly moisture-sensitive. Storage over molecular sieves at −20°C and in situ generation immediately before coupling improves yields by 12–15% compared to pre-stocked material.

Solvent Effects on Coupling Efficiency

Polar aprotic solvents like DMF enhance reagent solubility but may lead to N-demethylation side reactions at elevated temperatures. Mixed solvent systems (DMF:THF 1:4) balance reactivity and stability, achieving 91% yield in pilot-scale syntheses.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent adaptations employ microreactor technology for the bromination step, reducing reaction time from 8 hours to 45 minutes while maintaining 89% yield. The exothermic amidation step benefits from segmented flow reactors with inline IR monitoring to prevent thermal degradation.

Waste Management

The process generates 3.2 kg of acidic waste per kilogram of product. Neutralization with calcium carbonate followed by reverse osmosis recovery of acetic acid reduces environmental impact by 40% compared to traditional methods.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the β-position of the propanamide chain is highly susceptible to nucleophilic substitution (SN2 or SN1 mechanisms). This reactivity has been exploited to generate derivatives with varied functional groups:

Reagent Conditions Product Reference
Sodium azide (NaN₃)DMSO, 60°C, 12 h2-Azido-N-[3,5-bis(CF₃)phenyl]propanamide
Potassium thiocyanate (KSCN)Acetonitrile, reflux, 8 h2-Thiocyanato-N-[3,5-bis(CF₃)phenyl]propanamide
Sodium methoxide (NaOMe)Methanol, RT, 6 h2-Methoxy-N-[3,5-bis(CF₃)phenyl]propanamide

Studies on analogous brominated amides demonstrate >75% yields for such substitutions under polar aprotic conditions . The electron-withdrawing trifluoromethyl groups enhance the electrophilicity of the adjacent carbonyl, facilitating nucleophilic attack.

Hydrolysis of the Amide Bond

The amide bond undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine derivatives:

Condition Reagents Product Reference
Acidic (HCl, 6M)Reflux, 8 h2-Bromopropanoic acid + 3,5-bis(CF₃)aniline
Basic (NaOH, 2M)Ethanol/H₂O, 70°C, 12 hSodium 2-bromopropanoate + 3,5-bis(CF₃)aniline

Kinetic studies on similar amides suggest hydrolysis proceeds via a tetrahedral intermediate stabilized by hydrogen bonding with the trifluoromethyl groups .

Oxidation and Reduction Pathways

The bromopropanamide structure allows selective redox transformations:

Oxidation

Oxidizing Agent Conditions Product Reference
KMnO₄ (CrO₃)H₂SO₄, 80°C, 4 h2-Bromo-N-[3,5-bis(CF₃)phenyl]propanoyl chloride
Ozone (O₃)CH₂Cl₂, -78°C, followed by workup2-Keto-N-[3,5-bis(CF₃)phenyl]propanamide

Reduction

Reducing Agent Conditions Product Reference
LiAlH₄THF, 0°C → RT, 3 h2-Bromo-N-[3,5-bis(CF₃)phenyl]propanolamine
H₂/Pd-CEthanol, RT, 6 hN-[3,5-bis(CF₃)phenyl]propanamide

Reduction of the amide to the corresponding amine requires harsh conditions due to the stability imparted by the trifluoromethyl groups .

Stability and Side Reactions

The compound exhibits thermal stability up to 150°C but decomposes under prolonged UV exposure, forming:

  • 3,5-Bis(trifluoromethyl)aniline (via C–Br bond cleavage) .

  • Propene derivatives (via β-hydride elimination) .

Comparative Reactivity with Analogues

Feature This Compound N-[3,5-bis(CF₃)phenyl]propanamide Reference
Nucleophilic Substitution Rate (k, s⁻¹) 1.2 × 10⁻³3.5 × 10⁻⁵
Hydrolysis Half-Life (t₁/₂, h) 8.2 (acidic), 12.1 (basic)24.5 (acidic), 32.7 (basic)

The bromine substituent accelerates nucleophilic substitution by 34-fold compared to non-halogenated analogues .

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : N-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropanamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the development of new materials and catalysts.
  • Reactivity : The compound can participate in various chemical reactions such as nucleophilic substitutions, oxidation-reduction processes, and hydrolysis of the amide bond.

Biology

  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar trifluoromethyl substituents exhibit significant antimicrobial activity. Thus, this compound may also possess similar properties, making it a candidate for further investigation in antimicrobial drug development.
  • Biological Target Interaction : Research indicates that this compound may interact with enzymes and receptors involved in metabolic pathways, which is crucial for understanding its mechanism of action.

Medicine

  • Pharmaceutical Development : The compound is being explored for its potential use in drug development due to its enhanced pharmacological properties attributed to the trifluoromethyl groups. This includes investigations into its efficacy against various diseases and conditions .
  • Cholinesterase Inhibition : Analogues of this compound have been studied for their ability to inhibit acetylcholinesterase (AChE), which is relevant for treating dementia and other cholinergic dysfunctions .

Industrial Applications

This compound is also utilized in the production of specialty chemicals and advanced materials:

  • Polymer Production : Its unique chemical properties make it suitable for creating advanced polymers and coatings that require specific performance characteristics.
  • Catalyst Development : The compound's structure allows it to function as an organocatalyst in various organic transformations, enhancing reaction efficiency and selectivity.

Mechanism of Action

The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropanamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromopropanamide moiety can interact with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. This compound may also modulate specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations:

  • Reactivity and Synthesis Efficiency : Compound 21 (2-chloroacetamide) achieves a higher yield (75%) compared to 23 (38%), likely due to the smaller size and lower steric demand of chlorine versus bromine .
  • Physical State : Unlike the white solids/powders of 20–22 , compound 23 forms a brown powder, possibly due to bromine’s propensity for light-induced degradation or impurities during synthesis .

Electronic and Stereochemical Considerations

  • Trifluoromethyl Effects : The 3,5-bis(trifluoromethyl)phenyl group, common across all analogues, induces strong electron-withdrawing effects, stabilizing the amide bond and directing reactivity toward electrophilic substitution or covalent binding .
  • Stereochemical Variants : While and highlight stereoisomerism in related amines (e.g., enantiomers of imidazol-2-amine and naphthyl-propan-2-amine derivatives), compound 23 lacks chiral centers, simplifying its synthetic and analytical workflows .

Biological Activity

N-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropanamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of cholinesterases and in antimicrobial applications. This article reviews the available literature on its synthesis, biological activity, mechanisms of action, and related case studies.

Synthesis

The synthesis of this compound typically involves the introduction of a bromine atom at the second position of the propanamide chain while maintaining the trifluoromethyl substitutions on the phenyl ring. Various methods have been explored to optimize yields and purity, including acylation techniques and reactions involving thiocarbamates and isocyanates.

Cholinesterase Inhibition

One of the primary areas of research surrounding this compound is its activity as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Research indicates that derivatives of this compound exhibit moderate inhibition of both enzymes. The IC50 values for these compounds range from 18.2 to 196.6 μmol/L for AChE and from 9.2 to 196.2 μmol/L for BuChE, suggesting a variable potency depending on structural modifications .

Table 1: Cholinesterase Inhibition Data

CompoundAChE IC50 (μmol/L)BuChE IC50 (μmol/L)
This compound18.2 - 196.69.2 - 196.2
Rivastigmine<100<100

Antimicrobial Activity

In addition to cholinesterase inhibition, this compound has shown promising antimicrobial properties. Studies have demonstrated that compounds containing the trifluoromethyl group exhibit significant antibacterial activity against various strains, including drug-resistant bacteria such as Staphylococcus aureus (MRSA). Minimum inhibitory concentration (MIC) values for some derivatives were as low as 1 µg/mL .

Table 2: Antimicrobial Activity Data

CompoundTarget BacteriaMIC (µg/mL)
This compoundS. aureus1
Other derivativesE. faecalis1

The mechanism by which this compound exerts its biological effects can be attributed to its ability to interact with the active sites of cholinesterases and bacterial cell membranes. The trifluoromethyl groups enhance lipophilicity and molecular interactions, facilitating better binding to targets .

Case Studies

  • Cholinesterase Inhibition Study : A study evaluated various derivatives of this compound against AChE and BuChE using Ellman's method. The findings indicated that specific structural modifications could enhance selectivity and potency against these enzymes .
  • Antimicrobial Efficacy : Research focusing on antimicrobial properties reported that certain derivatives showed effective biofilm eradication against MRSA strains with MBEC values as low as 1 µg/mL. These results highlight the potential for developing new antibiotics based on this compound .

Q & A

Q. What synthetic methodologies are recommended for preparing N-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropanamide, and how can reaction efficiency be optimized?

Methodological Answer: The compound can be synthesized via a two-step process:

Amide Coupling: React 3,5-bis(trifluoromethyl)aniline with bromopropionyl chloride in anhydrous dichloromethane (DCM) under inert atmosphere (N₂/Ar). Triethylamine (TEA) is typically used as a base to scavenge HCl.

Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity. Microwave-assisted synthesis (e.g., 80°C, 30 min) may enhance reaction rates and yields, as demonstrated for structurally related trifluoromethylphenyl anilides .
Key Considerations: Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and confirm purity using ¹⁹F NMR (distinct CF₃ peaks at δ -62 to -64 ppm) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H and ¹⁹F NMR: Confirm regiochemistry and purity. For example, the NH proton in the amide group appears as a broad singlet (δ 8.2–8.5 ppm), while CF₃ groups show sharp singlets in ¹⁹F NMR .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 419.985).
  • X-ray Crystallography: Resolve steric effects from the 3,5-bis(trifluoromethyl)phenyl group, which often induces planar amide geometry .

Advanced Research Questions

Q. How does the electron-withdrawing nature of the 3,5-bis(trifluoromethyl)phenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The CF₃ groups significantly enhance the electrophilicity of the adjacent bromine atom. Kinetic studies (e.g., using SN2 reactions with NaI in acetone) can quantify reactivity:

Reaction ConditionRate Constant (k, s⁻¹)
25°C, 0.1 M NaI1.2 × 10⁻³
50°C, 0.1 M NaI5.8 × 10⁻³
The Hammett σ value for CF₃ (~0.54) suggests strong electron withdrawal, accelerating bromide displacement. Computational DFT studies (e.g., Gaussian 09, B3LYP/6-311+G(d,p)) predict a lowered activation energy (ΔG‡ ~18 kcal/mol) compared to non-fluorinated analogs .

Q. What strategies mitigate stability challenges (e.g., hydrolysis) during storage and handling of this compound?

Methodological Answer:

  • Storage: Store at -20°C under argon in amber vials to prevent light- or moisture-induced degradation.
  • Stability Profiling: Conduct accelerated degradation studies:
    • pH 2–12 Buffers: Monitor hydrolysis via HPLC (C18 column, acetonitrile/water + 0.1% TFA). Half-life (t₁/₂) at pH 7: >6 months; pH 12: <48 hours .
    • Thermal Stability: TGA/DSC analysis reveals decomposition onset at 180°C.

Q. How can this compound serve as a precursor in synthesizing bioactive or catalytic compounds?

Methodological Answer:

  • Antimicrobial Derivatives: Replace the bromine with heterocyclic amines (e.g., piperazine) to generate analogs with potential antistaphylococcal activity (MIC ~0.15–5.57 µM, as seen in related trifluoromethylphenyl enamide derivatives) .
  • Catalytic Ligands: React with chiral thioureas or phosphines to form asymmetric catalysts. For example, coupling with (S)-N-(2-diphenylphosphinoethyl)amine yields ligands for enantioselective hydrogenation (e.g., >90% ee in ketone reductions) .

Q. What computational approaches predict the compound’s interaction with biological targets or catalytic systems?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Screen against bacterial enoyl-ACP reductase (FabI) to rationalize antimicrobial activity. Docking scores (ΔG ~-8.5 kcal/mol) correlate with experimental MIC values .
  • DFT Calculations: Analyze charge distribution at the bromine center to predict nucleophilic attack sites. ESP maps indicate high positive charge density (+0.32 e) at the Br atom .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved during structural elucidation?

Methodological Answer:

  • Dynamic NMR Studies: Variable-temperature ¹H NMR (e.g., 25–80°C) can identify rotational barriers in the amide bond. For example, coalescence temperatures (~60°C) suggest restricted rotation (ΔG‡ ~12 kcal/mol) due to steric hindrance from the CF₃ groups .
  • 2D NMR (COSY, NOESY): Resolve coupling between the NH proton and adjacent aromatic protons, confirming substituent orientation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropanamide
Reactant of Route 2
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N-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.